2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring and two imino groups derived from 2-tert-butylphenyl. The molecular formula for this compound is C29H35N3, indicating it contains 29 carbon atoms, 35 hydrogen atoms, and 3 nitrogen atoms. The compound's structure features a central pyridine ring with two ethylidene linkages to the imino groups, which contribute to its chemical properties and reactivity. The imino groups are positioned in such a way that they can participate in various
The primary chemical reaction involving 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine is its formation through a condensation reaction. This typically occurs between a suitable pyridine derivative and an amine, leading to the creation of imino bonds. For instance, the synthesis can be achieved by reacting 2,6-diacetylpyridine with 2-tert-butylaniline in the presence of an acid catalyst. The resulting compound can undergo further reactions such as coordination with transition metals to form metal complexes, which are significant in catalysis .
The synthesis of 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine typically involves the following steps:
2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine has several notable applications:
These applications highlight its versatility and importance in both academic research and industrial settings .
Interaction studies involving 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine often focus on its coordination with transition metals. These studies reveal how the ligand's steric and electronic properties influence the stability and reactivity of metal complexes formed with this compound. Such interactions are crucial for understanding its role as a catalyst precursor in polymerization reactions and other catalytic processes .
Several compounds share structural similarities with 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine | Contains ethyl groups on phenyl rings | Exhibits different steric effects compared to tert-butyl groups |
2,6-Bis[1-(4-tert-butylphenylimino)-ethyl]pyridine | Features para-substituted phenyl rings | Different electronic effects due to para substitution |
2,6-Bis[1-(phenylimino)-ethyl]pyridine | Lacks bulky substituents | More straightforward reactivity due to less steric hindrance |
These compounds illustrate variations in steric bulk and electronic properties that affect their reactivity and applications in coordination chemistry .